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Compound of Interest

5-Bromo-3-iodo-6-methylpyridin-2-
Compound Name:
amine

Cat. No.: B1292641

An In-depth Technical Guide on 5-Bromo-3-iodo-6-methylpyridin-2-amine Derivatives and
Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, integral to the structure of
numerous pharmaceuticals and bioactive molecules.[1][2] Among the vast array of substituted
pyridines, halogenated 2-aminopyridines serve as exceptionally versatile intermediates in the
synthesis of novel therapeutic agents. The compound 5-Bromo-3-iodo-6-methylpyridin-2-
amine, with its distinct arrangement of reactive sites—a nucleophilic amino group, two different
halogen atoms (bromo and iodo) amenable to selective cross-coupling reactions, and a methyl
group for steric and electronic modulation—presents a rich platform for generating diverse
molecular architectures with significant biological potential.

This technical guide provides a comprehensive overview of 5-Bromo-3-iodo-6-methylpyridin-
2-amine and its analogs. It covers their physicochemical properties, detailed synthetic
protocols, and their emerging roles in drug discovery, particularly as scaffolds for kinase
inhibitors and other targeted therapies. Quantitative data is presented in structured tables, and
key experimental workflows and biological pathways are visualized to facilitate understanding
and application in a research and development setting.
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Physicochemical Properties

The fundamental physicochemical properties of the core compound and its key analogs are

crucial for their application in synthesis and drug design. These properties are summarized

below.
5-Bromo-3- . .
i0do-6 2-Amino-5- 2-Amino-5- 5-Bromo-2-
iodo-6-
Property L bromo-3- bromo-4- methylpyridin-
methylpyridin- . . :
; iodopyridine methylpyridine 3-amine
2-amine
CAS Number 958357-86-3[3] N/A 885100-33-6 914358-73-9[4]
Molecular
CsHeBrIN2[3][5] CsHaBrIN2[6] CsH7BrN2[7] CsH7BrNz[4]
Formula
Molecular Weight  312.93 g/mol [3] 298.90 g/mol 187.04 g/mol [7] 187.04 g/mol [4]
Monoisotopic
311.87592 Da[5]  NJ/A 185.97926 Da[8]  185.97926 Da[4]
Mass
Physical Form Solid Solid Solid Solid
Purity 95%][3] N/A N/A 96%
PEDOOHCESFJ KBLGGRWUEV CBAXYISWNGG
XBX- CNPY- XOZ-
InChl Key N/A
UHFFFAOYSA- UHFFFAOYSA- UHFFFAOYSA-
N[3][5] N[8] N[4]

Synthesis of the Core Scaffold and Analogs

The synthesis of substituted aminopyridines can be achieved through various classical and

modern synthetic methodologies. Below are detailed protocols for key analogs, which serve as

a foundation for the synthesis of 5-Bromo-3-iodo-6-methylpyridin-2-amine and its

derivatives.

Experimental Protocol 1: Synthesis of 2-Amino-5-bromo-
3-iodopyridine
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A convenient and scalable method for preparing 2-amino-5-bromo-3-iodopyridine has been
developed starting from 2-aminopyridine. The process involves a two-step reaction:
bromination followed by iodination.[9]

Step 1: Bromination to form 2-Amino-5-bromopyridine

e Materials: 2-aminopyridine, N-Bromosuccinimide (NBS), Acetone, 90% Ethanol.

e Procedure:

o To a mixture of 2-aminopyridine (0.5 g, 5.3 mmol) in acetone (5 mL), add NBS (1.0 g, 5.6
mmol) dropwise over 0.5 hours at 10 °C.[9]

o Stir the mixture for an additional 0.5 hours.[9]

o Remove the solvent by evaporation under vacuum.[9]

o Recrystallize the residue with 90% ethanol to afford 2-amino-5-bromopyridine as a yellow
solid. (Yield: 95.0%, Purity: 97.0%).[9]

Step 2: lodination to form 2-Amino-5-bromo-3-iodopyridine

e Materials: 2-Amino-5-bromopyridine, Sulfuric acid (2 mol/L), Potassium iodate (KIOs),
Potassium iodide (KI), Ammonia, 85% Ethanol.

e Procedure:

o Stir a solution of 2-amino-5-bromopyridine (1.0 g, 5.8 mmol) in 2 mol/L sulfuric acid (10
mL) and treat it portionwise with potassium iodate (0.62 g, 2.9 mmol).[9]

o Heat the mixture to 100 °C.[9]

o Add a solution of potassium iodide (0.57 g, 3.4 mmol) in water (10 mL) dropwise over 0.5
hours.[9]

o Allow the mixture to stir for a further 1.5 hours, then cool to ambient temperature.[9]
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o Adjust the pH of the aqueous phase to 8 with ammonia, cool the mixture to 10 °C for 1
hour, and then filter.[9]

o Wash the filter cake with cool water and recrystallize with 85% ethanol to yield 2-amino-5-
bromo-3-iodopyridine. (Yield: 73.7%, Purity: 98.5%).[9]

Synthesis of 2-Amino-5-bromo-3-iodopyridine

2-Aminopyridine

NBS, Acetone, 10°C

Bromination

2-Amino-5-bromopyridine
KlOs3, Kl, H2S04, 100°C
Yield: 73.7%

2-Amino-5-bromo-3-iodopyridine

Click to download full resolution via product page

Caption: Synthesis workflow for 2-Amino-5-bromo-3-iodopyridine.

Experimental Protocol 2: Synthesis of Derivatives via
Suzuki Cross-Coupling
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The bromine atom on the pyridine ring is an excellent handle for introducing aryl or heteroaryl
moieties via palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction. This
allows for the generation of large libraries of analogs for structure-activity relationship (SAR)
studies.[10]

o Materials: 5-bromo-2-methylpyridin-3-amine, Tetrakis(triphenylphosphine)palladium(0)
[Pd(PPhs)4], Arylboronic acid, Potassium phosphate (KsPOa), 1,4-Dioxane, Water.

e General Procedure:

[¢]

In a Schlenk flask, mix 5-bromo-2-methylpyridin-3-amine (1 equivalent),
tetrakis(triphenylphosphine)palladium(0) (5 mol %), and 1,4-dioxane.[10]

o Stir the reaction mixture at room temperature for 30 minutes under an inert atmosphere.
[10]

o Add the corresponding arylboronic acid (1.1-1.2 equivalents), potassium phosphate (1.5-
2.3 equivalents), and water.[10]

o Stir the mixture at 85-95 °C for over 15 hours.[10]
o After cooling to room temperature, filter the mixture and dilute with ethyl acetate.[10]

o The product is isolated after evaporation of the solvent and can be purified by column
chromatography.[10]

Applications in Drug Discovery

Derivatives and analogs of 5-Bromo-3-iodo-6-methylpyridin-2-amine are valuable scaffolds
for the development of targeted therapeutics, particularly in oncology.

Kinase Inhibition: Targeting the PLK4 Signaling Pathway

A close analog, 2-amino-5-bromo-4-methylpyridine, serves as a critical building block for the
synthesis of Polo-like kinase 4 (PLK4) inhibitors.[7] PLK4 is a master regulator of centriole
duplication, a process essential for proper cell division. In many cancers, PLK4 is
overexpressed, leading to centrosome amplification and chromosomal instability, which
contributes to tumorigenesis.[7]
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Inhibitors derived from this scaffold are designed to occupy the ATP-binding pocket of the PLK4
enzyme. This competitive inhibition prevents ATP from binding, thereby blocking the kinase
activity of PLK4 and disrupting the downstream signaling cascade that controls centriole
duplication. The therapeutic consequences in cancer cells include the inhibition of centriole
duplication, subsequent cell cycle arrest, and the induction of apoptosis (programmed cell
death).[7]
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Caption: Inhibition of the PLK4 signaling pathway by a pyridine derivative.
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Inhibition of Inducible Nitric Oxide Synthase (INOS)

Analogs of 2-amino-5-bromo-4-methylpyridine have also been evaluated as inhibitors of
inducible nitric oxide synthase (iNOS). The overexpression of INOS is implicated in a variety of
inflammatory diseases, making it an important therapeutic target.[11] The inhibitory potency of
these analogs varies with the substituent at the 6-position of the pyridine ring, highlighting the
importance of SAR studies in optimizing drug candidates.

Quantitative Biological Data

The following table summarizes the in-vitro inhibitory activity of a series of 6-substituted 2-
amino-4-methylpyridine analogs against iINOS. This data is critical for understanding the
structure-activity relationships of this class of compounds.

Compound Number 6-Substituent iNOS ICso (nM)[11]
1 -H 28

2 -CH(CHs)2 11

3 -CH2CH20H 14

4 -CH2CH2F 9

5 -CH2CHF2 18

6 -CH2CF3 20

7 -(CH2)2CH20H 23

8 -(CH2)2CH2F 15

Key Biological Assay Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for key
biological assays are essential.

Experimental Protocol 3: INOS Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (ICso)
of test compounds against recombinant human iNOS enzyme.[11]
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e Materials: Recombinant human iNOS enzyme, L-[**C]arginine, NADPH, (6R)-5,6,7,8-
tetrahydro-L-biopterin (H4B), Calmodulin, EGTA, HEPES buffer, Test compounds (2-amino-4-
methylpyridine analogues), Dowex AG 50W-X8 resin (Na* form), Scintillation cocktail,
Scintillation counter.

e Procedure:

o Prepare a reaction mixture containing HEPES buffer, NADPH, H4B, calmodulin, EGTA,
and the INOS enzyme.[11]

o Add the test compounds to the reaction mixture at various concentrations.[11]
o Initiate the reaction by adding L-[**C]arginine.[11]
o Incubate the mixture for a specified time at 37°C.[11]

o Terminate the reaction by adding a stop buffer containing Dowex AG 50W-X8 resin. The
resin binds unreacted L-[**C]Jarginine.[11]

o Centrifuge the mixture and mix an aliquot of the supernatant (containing L-[**C]citrulline)
with a scintillation cocktail.[11]

o Quantify the amount of L-[**C]citrulline using a scintillation counter.[11]

o Calculate ICso values by plotting the percentage of inhibition against the concentration of

the test compound.[11]

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/pdf/A_Comparative_Analysis_of_2_Amino_5_bromo_4_methylpyridine_Analogues_as_iNOS_Inhibitors.pdf
https://www.benchchem.com/pdf/A_Comparative_Analysis_of_2_Amino_5_bromo_4_methylpyridine_Analogues_as_iNOS_Inhibitors.pdf
https://www.benchchem.com/pdf/A_Comparative_Analysis_of_2_Amino_5_bromo_4_methylpyridine_Analogues_as_iNOS_Inhibitors.pdf
https://www.benchchem.com/pdf/A_Comparative_Analysis_of_2_Amino_5_bromo_4_methylpyridine_Analogues_as_iNOS_Inhibitors.pdf
https://www.benchchem.com/pdf/A_Comparative_Analysis_of_2_Amino_5_bromo_4_methylpyridine_Analogues_as_iNOS_Inhibitors.pdf
https://www.benchchem.com/pdf/A_Comparative_Analysis_of_2_Amino_5_bromo_4_methylpyridine_Analogues_as_iNOS_Inhibitors.pdf
https://www.benchchem.com/pdf/A_Comparative_Analysis_of_2_Amino_5_bromo_4_methylpyridine_Analogues_as_iNOS_Inhibitors.pdf
https://www.benchchem.com/pdf/A_Comparative_Analysis_of_2_Amino_5_bromo_4_methylpyridine_Analogues_as_iNOS_Inhibitors.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1292641?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

iNOS Inhibition Assay Workflow

Prepare reaction mixture
(iNOS, cofactors)

Add test compound
(various concentrations)

Initiate with
L-[*C]arginine

Encubate at 37°C)
Terminate with
Dowex resin

Centrifuge to separate
resin from supernatant

l

Quantify L-[**C]citrulline
in supernatant via
scintillation counting

Calculate ICso

Click to download full resolution via product page

Caption: Experimental workflow for the iINOS inhibition assay.
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Conclusion

5-Bromo-3-iodo-6-methylpyridin-2-amine and its analogs represent a class of compounds
with significant synthetic versatility and therapeutic potential. The strategic placement of
multiple reactive handles on the pyridine core allows for extensive chemical modification,
making this scaffold an ideal starting point for the development of focused compound libraries.
As demonstrated by analogs, these derivatives are promising candidates for the development
of targeted therapies, including kinase inhibitors for oncology and iNOS inhibitors for
inflammatory conditions. Further exploration of the structure-activity relationships and
mechanisms of action of derivatives from this core structure will be crucial for optimizing their
design and translating their therapeutic promise into clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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